KY02111

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiomyocyte Differentiation from Pluripotent Stem Cells

Scientific Field: This application falls under the field of Human Pluripotent Stem Cell Research .

Application Summary: KY02111 promotes the differentiation of pluripotent stem cells (PSCs) to cardiomyocytes by inhibiting canonical WNT signaling . This is a significant application as it provides a pathway for creating cardiac cells from human pluripotent stem cells in a defined, cost-effective manner .

Methods of Application: The compound is used in combination with other WNT inhibitors such as BIO, CHIR99021, and XAV939 to promote cardiomyocyte differentiation of human and mouse PSCs . The exact dosage and timing of application would depend on the specific experimental setup.

Degradation and Stabilization of Squalene Synthase

Scientific Field: This application is related to the field of Biochemistry and Molecular Biology .

Application Summary: KY02111 has been found to selectively cause squalene synthase (SQS) to degrade in a proteasome-dependent manner . This is significant as SQS is an essential enzyme in the mevalonate pathway, which controls cholesterol biosynthesis and homeostasis .

Methods of Application: KY02111 is applied to the cells and it interacts with SQS, causing it to degrade . The exact dosage and timing of application would depend on the specific experimental setup.

Results or Outcomes: KY02111-mediated SQS degradation is dose-, time- and proteasome-dependent . It was found that KY02111 reduces only the levels of SQS, and this degradation lowered cellular cholesteryl ester content .

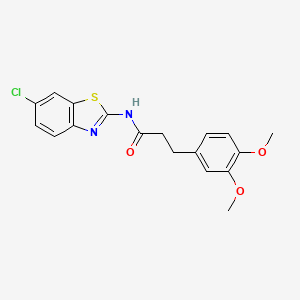

KY02111 is a small molecule compound identified as a selective inhibitor of the Wnt signaling pathway, specifically targeting the downstream components of the glycogen synthase kinase 3 beta and adenomatous polyposis coli complex involved in β-catenin degradation. Its chemical structure is characterized by a benzothiazole moiety, which is integral to its biological activity. The compound has been shown to promote cardiomyocyte differentiation from human pluripotent stem cells, making it a significant tool in cardiovascular research and regenerative medicine .

KY02111 primarily functions by inhibiting the Wnt/β-catenin signaling pathway. This inhibition disrupts the normal signaling cascade that leads to β-catenin accumulation in the cytoplasm and its subsequent translocation to the nucleus, where it activates target genes involved in cell proliferation and differentiation. The compound does not inhibit the catalytic activity of squalene synthase directly but rather affects its degradation through proteasomal pathways .

The specific mechanism involves disrupting the interaction between squalene synthase and cardiac endoplasmic reticulum membrane proteins, thereby modulating TGFβ signaling pathways that are crucial for cardiomyogenesis .

KY02111 has demonstrated significant biological activities, particularly in promoting cardiomyogenesis. It enhances the differentiation of mesodermal cells derived from pluripotent stem cells into cardiomyocytes, which are essential for heart function. The compound's ability to modulate Wnt signaling has implications in various cardiovascular diseases, including arrhythmogenic right ventricular cardiomyopathy, where it mimics mutations that affect cardiac tissue composition .

Additionally, KY02111 has been shown to selectively degrade squalene synthase through a proteasome-dependent mechanism, thereby reducing cholesterol levels within cells. This action provides a novel approach for targeting cholesterol biosynthesis in therapeutic contexts .

- Formation of the Benzothiazole Ring: This involves cyclization reactions that create the benzothiazole structure central to KY02111's activity.

- Chlorination: Introduction of chlorine at specific positions on the benzothiazole ring to enhance biological activity.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological assays.

Specific synthetic routes may vary depending on the laboratory protocols but generally adhere to established organic synthesis methodologies .

KY02111 is utilized primarily in research settings focused on:

- Cardiovascular Research: As a tool for studying cardiomyocyte differentiation and heart development.

- Cancer Research: Due to its role in modulating Wnt signaling, which is frequently dysregulated in various cancers.

- Cholesterol Metabolism Studies: By targeting squalene synthase degradation, it serves as a potential therapeutic candidate for conditions related to cholesterol dysregulation .

Interaction studies involving KY02111 have revealed its capacity to bind selectively to squalene synthase without inhibiting its enzymatic activity directly. Instead, it alters the protein's stability and promotes its degradation via proteasomal pathways. This unique interaction highlights KY02111’s potential as a chemical probe for studying protein degradation mechanisms and their implications in metabolic diseases .

Furthermore, studies have indicated that KY02111 may also exhibit allosteric effects on squalene synthase, suggesting that binding at non-active sites can influence enzyme conformation and function .

Several compounds exhibit similarities with KY02111 in terms of structure or biological activity:

| Compound Name | Structure Type | Main Activity | Unique Features |

|---|---|---|---|

| Compound A | Benzothiazole | Wnt pathway inhibition | Less selective than KY02111 |

| Compound B | Benzothiazole derivative | Cardiomyocyte differentiation | Directly inhibits squalene synthase |

| Compound C | Non-benzothiazole | Cholesterol metabolism | Does not affect Wnt signaling |

| Compound D | Squalene synthase inhibitor | Reduces cholesterol levels | Targets active site directly |

KY02111 stands out due to its dual role in both promoting cardiomyocyte differentiation and selectively degrading squalene synthase without direct inhibition of its enzymatic function, making it a unique tool in both metabolic and developmental biology research .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Minami I, Yamada K, Otsuji TG, Yamamoto T, Shen Y, Otsuka S, Kadota S, Morone N, Barve M, Asai Y, Tenkova-Heuser T, Heuser JE, Uesugi M, Aiba K, Nakatsuji N. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions. Cell Rep. 2012 Nov 29;2(5):1448-60. doi: 10.1016/j.celrep.2012.09.015. Epub 2012 Oct 25. PubMed PMID: 23103164.